N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a phthalazinone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 4-methoxybenzylamine: This can be achieved by the reduction of 4-methoxybenzyl cyanide using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of the phthalazinone intermediate: This involves the cyclization of a suitable precursor, such as 2-(3-methyl-4-oxophthalazin-1-yl)acetic acid, under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of 4-methoxybenzylamine with the phthalazinone intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The phthalazinone moiety can be reduced to form a dihydrophthalazinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of dihydrophthalazinone derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-methylacetamide: This compound shares the methoxyphenyl and acetamide moieties but lacks the phthalazinone group.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in the rest of its structure.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is unique due to the presence of the phthalazinone moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-22-19(24)16-6-4-3-5-15(16)17(21-22)11-18(23)20-12-13-7-9-14(25-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
XMDMAMVWPJFRRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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